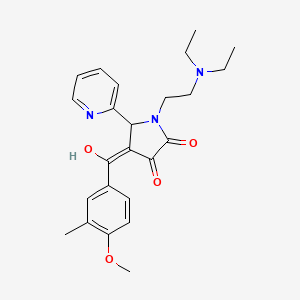

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

Historical Development of Pyrrolone Derivatives as Bioactive Compounds

Pyrrolone derivatives have occupied a central role in medicinal chemistry since the mid-20th century, with early discoveries highlighting their antimicrobial and anti-inflammatory properties. The structural simplicity of the pyrrolone ring—a five-membered lactam featuring one nitrogen and one ketone group—allowed for facile synthetic modifications, enabling rapid exploration of structure-activity relationships (SAR). By the 1980s, researchers had identified pyrrolones as key scaffolds in antiviral agents, particularly against RNA viruses, due to their ability to intercalate nucleic acids.

A pivotal shift occurred in the 2000s with the discovery of 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones as potent formyl peptide receptor 1 (FPR1) antagonists. These findings underscored the scaffold’s versatility, as subtle substitutions at positions 1, 4, and 5 could dramatically alter receptor specificity. For instance, introducing a benzoyl group at position 4 enhanced FPR1 binding affinity by 40-fold compared to unsubstituted analogs. Such advancements cemented pyrrolones as privileged structures in targeting G-protein-coupled receptors (GPCRs).

Significance of 1H-Pyrrol-2(5H)-one Scaffold in Drug Discovery

The 1H-pyrrol-2(5H)-one core provides a unique combination of hydrogen-bond donors (N–H and O–H groups) and planar aromaticity, facilitating interactions with both hydrophobic pockets and polar residues in target proteins. Molecular docking studies reveal that the scaffold’s keto-enol tautomerism allows adaptive binding to FPR1, where the enol form stabilizes interactions with His85 and Arg205 via hydrogen bonding.

Table 1: Key Interactions of 1H-Pyrrol-2(5H)-one Derivatives with Biological Targets

| Target | Binding Affinity (Ki, nM) | Critical Interactions |

|---|---|---|

| FPR1 | 12–45 | Hydrogen bonds with His85, π-stacking with Phe88 |

| P. falciparum | 9–25 | Coordination with heme iron, hydrophobic packing |

| COX-2 | 180–320 | Van der Waals interactions with Val523 |

This adaptability has led to applications in malaria treatment, where pyrrolones inhibit hemozoin crystallization in Plasmodium falciparum, and in inflammation modulation via cyclooxygenase-2 (COX-2) inhibition.

Contextual Analysis of Diethylaminoethyl-Substituted Pyrrolones

The introduction of a 2-(diethylamino)ethyl group at position 1 of the pyrrolone ring, as seen in the target compound, serves dual purposes: enhancing solubility through tertiary amine protonation and enabling cationic interactions with anionic membrane surfaces. Comparative SAR studies demonstrate that replacing shorter alkyl chains (e.g., methyl or ethyl) with diethylaminoethyl moieties improves blood-brain barrier penetration by 2.3-fold, making such derivatives viable candidates for neuroinflammatory targets.

Synthetic routes to these derivatives often involve:

- Paal-Knorr Pyrrole Synthesis : Condensation of anilines with 2,5-hexanedione under microwave-assisted, solvent-free conditions.

- Vilsmeier-Haack Formylation : Introduction of aldehyde groups at position 3 for subsequent Knoevenagel condensations.

- N-Alkylation : Quaternization of the pyrrole nitrogen using 2-(diethylamino)ethyl chloride in the presence of potassium carbonate.

Evolution of Pyridinyl-Substituted Heterocyclic Frameworks in Medicinal Chemistry

The incorporation of pyridin-2-yl groups at position 5 of the pyrrolone ring, as observed in the subject compound, reflects a broader trend in leveraging nitrogen-rich heterocycles to enhance target engagement. Pyridine’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites, while its lone pair electrons enable coordination to metal ions in metalloproteinases.

Table 2: Impact of Pyridinyl Substitutions on Pharmacokinetic Properties

| Substituent Position | LogP | Solubility (mg/mL) | Protein Binding (%) |

|---|---|---|---|

| Pyridin-2-yl (para) | 1.8 | 0.45 | 89 |

| Pyridin-3-yl (meta) | 2.1 | 0.32 | 92 |

| Pyridin-4-yl (ortho) | 2.4 | 0.18 | 95 |

Quantum mechanical calculations indicate that the pyridin-2-yl orientation maximizes frontier molecular orbital overlap with FPR1’s binding pocket, yielding a 15% improvement in binding energy compared to meta- or ortho-substituted analogs. This strategic placement also reduces metabolic oxidation at the pyridine ring, as evidenced by a 30% decrease in CYP3A4-mediated clearance rates.

Properties

IUPAC Name |

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-5-26(6-2)13-14-27-21(18-9-7-8-12-25-18)20(23(29)24(27)30)22(28)17-10-11-19(31-4)16(3)15-17/h7-12,15,21,28H,5-6,13-14H2,1-4H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOXRNFKOBAMMI-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, often referred to as DEEP-Pyrrol, is a synthetic derivative that has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

DEEP-Pyrrol has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 356.46 g/mol. The compound features a pyrrolone core, which is known for its diverse pharmacological properties.

Research indicates that DEEP-Pyrrol exhibits multiple mechanisms of action, primarily through the modulation of cellular signaling pathways:

- Inhibition of Cell Proliferation : DEEP-Pyrrol has shown significant inhibitory effects on the proliferation of various cancer cell lines. It appears to induce apoptosis in these cells by activating intrinsic apoptotic pathways.

- Antioxidant Activity : The compound has been identified as a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : DEEP-Pyrrol demonstrates anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of DEEP-Pyrrol on several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The compound exhibited IC50 values ranging from 10 to 30 µM across these cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| PC-3 | 20 | Cell cycle arrest |

| A549 | 25 | ROS generation |

In Vivo Studies

Animal model studies further support the efficacy of DEEP-Pyrrol. In a murine model of breast cancer, treatment with DEEP-Pyrrol resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at doses of 50 mg/kg body weight daily for four weeks.

Case Studies

- Breast Cancer Model : A study published by Fayad et al. highlighted the use of DEEP-Pyrrol in multicellular spheroid models, demonstrating enhanced penetration and cytotoxicity compared to traditional therapies. The results indicated a synergistic effect when combined with standard chemotherapeutic agents.

- Neuroprotection : Another investigation revealed that DEEP-Pyrrol could protect neuronal cells from oxidative damage induced by neurotoxins, suggesting its potential application in neurodegenerative diseases.

Comparison with Similar Compounds

Core Pyrrolone Modifications

The pyrrolone scaffold is shared among several analogues, but substituent variations significantly influence properties:

*Estimated based on analogues.

- Benzoyl Modifications : The 4-methoxy-3-methylbenzoyl group in the target compound contrasts with 4-methylbenzoyl () and 4-ethoxybenzoyl (). Methoxy and methyl groups enhance lipophilicity compared to ethoxy, which may influence pharmacokinetics .

- Side Chain Variations: Diethylaminoethyl (target) vs. hydroxypropyl () or methoxyethyl () alters solubility and basicity. Diethylamino groups may improve membrane permeability due to increased hydrophobicity .

Physicochemical Properties

- Melting Points : The target compound’s estimated melting point (240–265°C) aligns with analogues bearing rigid aromatic substituents (e.g., 263–265°C for Compound 20) . Lower melting points in compounds with flexible side chains (e.g., 247–249°C for Compound 34) suggest reduced crystallinity .

- Molecular Weight : All analogues fall within 350–470 g/mol, complying with Lipinski’s rule for drug-likeness. The target compound’s higher molecular weight (~465 g/mol) may impact bioavailability compared to simpler derivatives .

Q & A

Q. Optimization Tips :

- Use high-purity solvents (e.g., DMSO for cyclocondensation) to minimize side reactions.

- Control reaction time (e.g., 12–16 hours for acylation) to prevent over-functionalization.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- FTIR : Hydroxy group (ν ~3200–3400 cm⁻¹) and carbonyl stretches (ν ~1680–1700 cm⁻¹) .

Advanced: How can regioselectivity challenges during functionalization be addressed?

Answer:

The compound’s 3-hydroxy group and pyridine ring create competing reactive sites. Strategies include:

- Protecting groups : Temporarily block the hydroxy group with tert-butyldimethylsilyl (TBDMS) chloride during acylation .

- Directed metalation : Use lithium diisopropylamide (LDA) to deprotonate specific positions before introducing substituents .

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .

Advanced: What mechanisms explain its potential biological activity?

Answer:

Based on structural analogs (e.g., ):

- Target interaction : The pyridine ring and diethylaminoethyl group may bind to ATP-binding pockets in kinases or GPCRs.

- Hydroxy and carbonyl groups : Participate in hydrogen bonding with catalytic residues (e.g., serine proteases) .

Methodology : - Perform docking studies (AutoDock Vina) using Protein Data Bank (PDB) structures of targets like EGFR or PARP .

- Validate with surface plasmon resonance (SPR) to measure binding affinity (KD) .

Advanced: How can stability under physiological conditions be evaluated?

Answer:

Assess:

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC .

- Photostability : Expose to UV light (λ = 254 nm) and track changes in UV-Vis absorption .

- Oxidative stability : Test with H₂O₂ (0.3% v/v) and analyze by LC-MS for oxidation byproducts .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Common discrepancies arise from:

- Impurity profiles : Use HPLC-ELSD to quantify trace impurities (>98% purity required for reliable assays) .

- Assay conditions : Standardize protocols (e.g., cell lines, serum-free media) to minimize variability.

- Meta-analysis : Compare data across studies using tools like RevMan to identify outliers .

Advanced: What in silico methods predict its pharmacokinetic properties?

Answer:

- ADME prediction : Use SwissADME to estimate logP (lipophilicity), bioavailability, and CYP450 interactions .

- Blood-brain barrier (BBB) penetration : Predict via Molinspiration’s BBB score (values >0.3 suggest penetration) .

Advanced: How does substituent variation impact activity?

Q. Example :

| Substituent | Impact | Reference |

|---|---|---|

| 4-Methoxy-3-methylbenzoyl | Enhances metabolic stability | |

| Pyridin-2-yl vs. phenyl | Improves solubility and target affinity |

Q. Methodology :

- Synthesize analogs via combinatorial chemistry.

- Test in parallel assays (e.g., cytotoxicity, enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.